molecular formula C17H22BClO4 B8364142 Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate

Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate

Cat. No.: B8364142
M. Wt: 336.6 g/mol
InChI Key: ULTXKSSKVVNKEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. For example, in Suzuki-Miyaura coupling, the compound acts as a boronic ester, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is unique due to its specific structure, which includes a cyclopropane ring and a boronic ester group. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C17H22BClO4

Molecular Weight

336.6 g/mol

IUPAC Name

methyl 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C17H22BClO4/c1-15(2)16(3,4)23-18(22-15)12-7-6-11(10-13(12)19)17(8-9-17)14(20)21-5/h6-7,10H,8-9H2,1-5H3

InChI Key

ULTXKSSKVVNKEU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lithium bis(trimethylsilyl)amide (7.08 mL, 7.08 mmol) was added dropwise to methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (1 g, 3.22 mmol) in THF (20 mL) cooled to 0° C. under nitrogen. The resulting solution was stirred at 0° C. for 30 minutes and then 1,2-dibromoethane (0.305 mL, 3.54 mmol) was added to the reaction and was stirred at 0° C. for 5 minutes. The reaction mixture was quenched with saturated NH4Cl (50 mL) and was diluted with EtOAc (75 mL). The organic layer was separated and re-extracted with EtOAc (75 mL). The combined organics were washed with saturated brine (50 mL), dried (MgSO4), filtered and concentrated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 30% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate (0.182 g, 16.79%) as a colourless gum.
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7.08 mL
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